molecular formula C8H8BrN3 B1403020 5-Bromo-2-(dimethylamino)isonicotinonitrile CAS No. 1356109-66-4

5-Bromo-2-(dimethylamino)isonicotinonitrile

Cat. No. B1403020
M. Wt: 226.07 g/mol
InChI Key: RUJLDMYMIQIFMQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(dimethylamino)isonicotinonitrile is a chemical compound with the molecular formula C₁₂H₁₄BrN₃NiOS . It crystallizes in a monoclinic structure with the space group P2₁/c . The crystallographic data includes lattice parameters: a = 7.0191 Å , b = 10.8476 Å , and c = 19.0237 Å . The compound contains a six-membered ring and exhibits interesting coordination properties with a tertiary amine group and a nitrile group .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(dimethylamino)isonicotinonitrile reveals the arrangement of atoms and bonds. It contains aromatic rings, a nitrile group, and a bromine atom. The crystallographic data provides precise atomic coordinates and displacement parameters .

Scientific Research Applications

Chemical Reactions and Synthesis

  • 5-Bromo-2-(dimethylamino)isonicotinonitrile is involved in various chemical synthesis processes. For instance, dimethylamine substitutes bromo-p-benzoquinones in an addition-elimination process, forming isomeric dimethylaminoquinones, where bromo-dimethylaminoquinones are also formed due to incomplete elimination of hydrogen bromide (Hewgill & Mullings, 1976).
  • The compound is used in the creation of reagents like BroP (bromo tris(dimethylamino) phosphonium hexafluorophosphate) which is suitable for coupling N-methylated amino acids, providing high yields and minimal epimerization (Coste, Dufour, Pantaloni, & Castro, 1990).

Photophysical Studies

  • Research into the photophysical properties of derivatives of this compound has been conducted. For example, the synthesis and study of 5-bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF) revealed its pH-dependent fluorescence, with strong emission at pH 3–6. This compound's bromine moiety allows it to be used in cross-coupling reactions to produce derivatives that exploit its unique emission properties (Hwang et al., 2018).

Crystal Structure and Analysis

  • The crystal structure of related compounds, such as 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, has been studied. The bromopentyl chain orientation and interactions within the crystal structure provide insights into molecular configuration and potential applications (Jabri et al., 2020).

Antimicrobial Activity

  • Novel substituted quinazoline derivatives, including 8-bromo-2-(dimethylamino) compounds, have been synthesized and evaluated for their antimicrobial activity. These compounds showed significant antibacterial and antifungal activities compared to standard drugs (Chaitanya, Ravi, Damodhar, & ANISETTI, 2018).

Kinetics and Mechanisms

  • The kinetics of reactions involving 5-bromo-2-carbonyl derivatives of furan with amines, including dimethylamino groups, have been analyzed. This study provides insights into the reaction mechanisms and rate constants, which are essential for understanding the chemical behavior of these compounds (Novikov & Babeshkina, 1976).

properties

IUPAC Name

5-bromo-2-(dimethylamino)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12(2)8-3-6(4-10)7(9)5-11-8/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJLDMYMIQIFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745071
Record name 5-Bromo-2-(dimethylamino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(dimethylamino)isonicotinonitrile

CAS RN

1356109-66-4
Record name 4-Pyridinecarbonitrile, 5-bromo-2-(dimethylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356109-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(dimethylamino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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